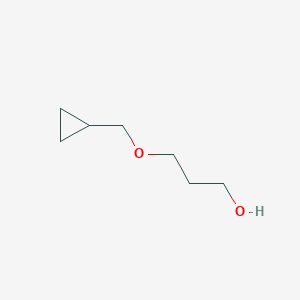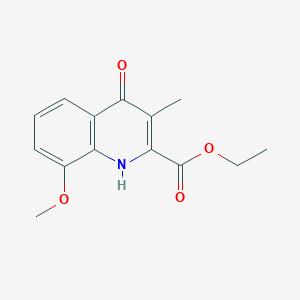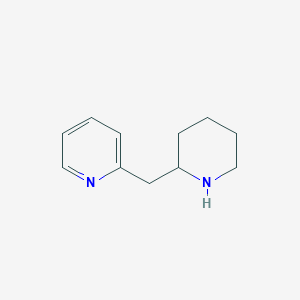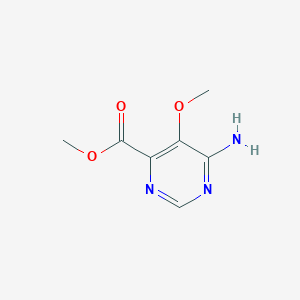
7-(4-fluorobenzyl)-1-isobutyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 7-(4-fluorobenzyl)-1-isobutyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a derivative of the purine class of molecules, which are known for their role in various biological processes. While the specific compound is not directly mentioned in the provided papers, similar derivatives have been synthesized and studied for their potential as multitarget drugs for neurodegenerative diseases and as inhibitors of dipeptidyl peptidase IV (DPP-IV), which is a target for diabetes treatment.
Synthesis Analysis
The synthesis of related compounds involves the introduction of various substituents at the N-1, N-7, and C-8 positions of the purine ring system. For instance, the synthesis of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones includes the addition of a benzyl group, which is similar to the 4-fluorobenzyl group in the compound of interest . The synthesis process typically involves multiple steps, including condensation reactions, and is characterized by NMR and ESI MS data . These methods ensure the correct structure and purity of the final product.
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by the presence of a purine core, which is a bicyclic aromatic heterocycle composed of pyrimidine and imidazole rings. The specific compound has additional substituents, including a 4-fluorobenzyl group and a 3,4,5-trimethyl-1H-pyrazol-1-yl moiety, which are expected to influence its binding affinity and solubility. The presence of fluorine can increase the compound's metabolic stability and its ability to engage in hydrogen bonding .
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, which are used to introduce different functional groups. These reactions are crucial for the synthesis of compounds with desired biological activities. The benzyl group in the 8-position of the purine derivatives is particularly important for the interaction with biological targets such as adenosine receptors and monoamine oxidases .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the purine core. The introduction of a basic nitrogen atom in the tetrahydropyrazine ring, as seen in related compounds, is designed to improve water solubility, which is essential for bioavailability . The presence of a fluorine atom can also affect the lipophilicity and pharmacokinetic properties of the compound .
科学的研究の応用
Synthesis and Biological Evaluation
Synthesis Techniques and Anticonvulsant Activity : A study focused on the synthesis of analogues with modifications in the purine ring, exploring their anticonvulsant activities. These compounds, including variations like N-benzylpyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines, were synthesized to investigate their efficacy against seizures induced in experimental models. The research aimed to understand the structural features contributing to anticonvulsant effects, highlighting the importance of electrostatic interactions in medicinal chemistry (Kelley et al., 1995).
特性
IUPAC Name |
7-[(4-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN6O2/c1-13(2)11-29-21(31)19-20(27(6)23(29)32)25-22(30-16(5)14(3)15(4)26-30)28(19)12-17-7-9-18(24)10-8-17/h7-10,13H,11-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPFWMVHRGDGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-fluorobenzyl)-1-isobutyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2538007.png)


![Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2538010.png)
![3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2538011.png)

![5-[(E)-2-[1-[(4-Methoxyphenyl)methyl]triazol-4-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2538014.png)


![Methyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B2538020.png)
![7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B2538024.png)

![3-[(4-Fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one](/img/structure/B2538026.png)